dimethenamide ESA
Overview
Description
Dimethenamide ESA is an organosulfonic acid that is chemically defined as 2-oxoethanesulfonic acid substituted by a (2,4-dimethylthiophen-3-yl) (1-methoxypropan-2-yl)amino group at position 2 . It is a metabolite of the herbicide dimethenamid and is known for its role as a marine xenobiotic metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethenamide ESA involves the reaction of dimethenamid with ethane sulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the organosulfonic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain the desired reaction conditions. The final product is then purified through various techniques such as crystallization and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethenamide ESA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Dimethenamide ESA has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying the behavior of organosulfonic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: this compound is used in the development of herbicides and other agricultural chemicals
Mechanism of Action
The mechanism of action of dimethenamide ESA involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting certain enzymes involved in the metabolic processes of plants and microorganisms. This inhibition disrupts the normal functioning of these organisms, leading to their eventual death .
Comparison with Similar Compounds
Dimethenamid: The parent compound from which dimethenamide ESA is derived.
Dimethenamid-P: Another herbicide with similar properties and applications.
Oxanilic Acid: A related compound with similar chemical structure and properties.
Uniqueness: this compound is unique due to its specific substitution pattern and its role as a marine xenobiotic metabolite. Its distinct chemical structure allows it to interact with different molecular targets compared to other similar compounds .
Properties
IUPAC Name |
2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKMSAZEZQEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891445 | |
Record name | Dimethenamide ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205939-58-8 | |
Record name | Dimethenamide ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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